molecular formula C19H20N2O2S B2822228 N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide CAS No. 915934-04-2

N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide

Cat. No. B2822228
CAS RN: 915934-04-2
M. Wt: 340.44
InChI Key: XFNLBEKBFYOWLO-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole compounds have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis of Novel Compounds : Research efforts have been directed towards synthesizing novel compounds derived from similar chemical structures, aiming at potential anti-inflammatory, analgesic, and antimicrobial agents. For instance, novel compounds synthesized from visnaginone and khellinone derivatives have shown promising cyclooxygenase inhibition and significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). Additionally, studies on thiazole-aminopiperidine hybrid analogues have identified potent Mycobacterium tuberculosis GyrB inhibitors, highlighting the compound's relevance in addressing tuberculosis (Jeankumar et al., 2013).

Antimicrobial and Anticancer Agents : The antimicrobial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates has been conducted, revealing the potential of these analogues in combating microbial infections (Spoorthy et al., 2021). Research on benzothiazole acylhydrazones has also underscored their potential as anticancer agents, further expanding the utility of related compounds in medicinal chemistry (Osmaniye et al., 2018).

Future Directions

Thiazole derivatives continue to be a focus of research due to their diverse biological activities . Future research may focus on developing new thiazole-based compounds with improved efficacy and safety profiles.

properties

IUPAC Name

N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-4-14-5-7-15(8-6-14)9-16-10-20-19(24-16)21-18(22)17-12(2)11-23-13(17)3/h5-8,10-11H,4,9H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNLBEKBFYOWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=C(OC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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